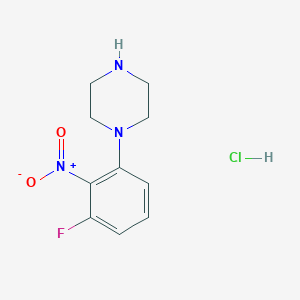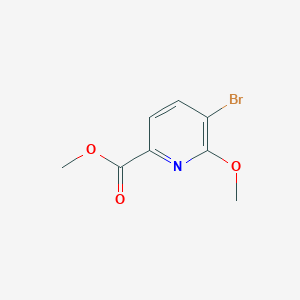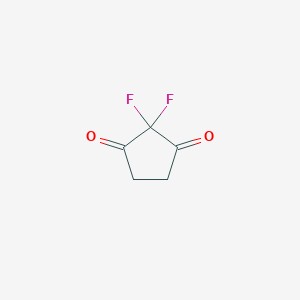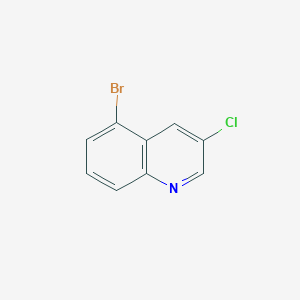
1-(3-Fluoro-2-nitrophenyl)piperazine hydrochloride
Descripción general
Descripción
The compound "1-(3-Fluoro-2-nitrophenyl)piperazine hydrochloride" is a derivative of piperazine, which is a class of organic compounds that have been extensively studied for their potential pharmaceutical applications. Piperazine derivatives are known for their diverse pharmacological activities, and they often serve as intermediates in the synthesis of various therapeutic agents.
Synthesis Analysis
The synthesis of piperazine derivatives typically involves multiple steps, including alkylation, acidulation, and reduction of nitro groups, as described in the synthesis of 1-(2,3-dichlorophenyl)piperazine . The process starts with a nitrobenzene derivative and piperazine, followed by a series of reactions to introduce the desired substituents and to convert the nitro group into an amine. The yield and the efficiency of each step can be influenced by various factors, which are crucial for optimizing the synthesis process.
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be confirmed using techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) . X-ray crystallography provides detailed information about the crystal structure, including lattice parameters and space group, as seen in the studies of related compounds . These analyses reveal the presence of intermolecular interactions, such as hydrogen bonding and stacking interactions, which are important for the stability of the crystal lattice.
Chemical Reactions Analysis
Piperazine derivatives can participate in various chemical reactions, including those involved in the formation of organic-inorganic hybrid materials. For instance, 1-(2-fluorophenyl)piperazine has been used as an organic-structure directing agent in the synthesis of hybrid materials, where it reacts with metal salts to form complex structures with hydrogen bonding contacts forming three-dimensional networks .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as thermal stability and solubility, are influenced by their molecular structure. Thermal analysis techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to determine the stability of the compounds . The crystallographic studies provide insights into the geometry of the molecules, which can affect their reactivity and interaction with biological targets .
Aplicaciones Científicas De Investigación
Role in Arylpiperazine Derivatives
1-(3-Fluoro-2-nitrophenyl)piperazine hydrochloride is a derivative of arylpiperazine. Arylpiperazine derivatives have clinical applications mainly in the treatment of depression, psychosis, or anxiety. These derivatives undergo extensive metabolism, including N-dealkylation to 1-aryl-piperazines. The formation of 1-aryl-piperazine is crucial as these metabolites distribute extensively in tissues, including the brain, the primary target site for most arylpiperazine derivatives. This significant role in the disposition and metabolism of arylpiperazine derivatives emphasizes the importance of 1-(3-Fluoro-2-nitrophenyl)piperazine hydrochloride in pharmacology and drug design (Caccia, 2007).
Versatility in Drug Development
The piperazine ring, integral to 1-(3-Fluoro-2-nitrophenyl)piperazine hydrochloride, is significant in the rational design of drugs. It is present in many drugs with a wide array of therapeutic uses such as antipsychotic, antihistamine, antidepressant, anticancer, and anti-inflammatory agents. The flexibility and broad potential of piperazine-based molecules make 1-(3-Fluoro-2-nitrophenyl)piperazine hydrochloride a valuable entity in drug discovery and development (Rathi et al., 2016).
Anti-Mycobacterial Properties
Piperazine and its analogues, including 1-(3-Fluoro-2-nitrophenyl)piperazine hydrochloride, have shown promising results in the treatment of tuberculosis (TB), particularly against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of Mycobacterium tuberculosis (MTB). The ability of piperazine derivatives to act as potent anti-mycobacterial agents further underlines their significance in medicinal chemistry and drug development (Girase et al., 2020).
Contribution to Ligand Development for D2-like Receptors
Piperazine derivatives, including 1-(3-Fluoro-2-nitrophenyl)piperazine hydrochloride, play a role in the development of ligands for D2-like receptors, relevant in the treatment of psychiatric conditions. The specific pharmacophoric groups in these compounds contribute significantly to the potency and selectivity of the binding affinity at these receptors (Sikazwe et al., 2009).
Propiedades
IUPAC Name |
1-(3-fluoro-2-nitrophenyl)piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3O2.ClH/c11-8-2-1-3-9(10(8)14(15)16)13-6-4-12-5-7-13;/h1-3,12H,4-7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KETWAQSPEFPGMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C(=CC=C2)F)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-2-nitrophenyl)piperazine hydrochloride | |
CAS RN |
1233952-08-3 | |
| Record name | Piperazine, 1-(3-fluoro-2-nitrophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233952-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Bromo-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3027016.png)





![3-(1,1-diMethylethyl)dihydro-1,5-dioxo-(3R,7aR)-1H,3H-Pyrrolo[1,2-c]oxazole-7a(5H)-carboxaldehyde](/img/structure/B3027026.png)





